![molecular formula C19H21N5O3S B2627039 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1797085-75-6](/img/structure/B2627039.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPSPB, and it is a potent and selective inhibitor of a protein called protein kinase B (PKB), also known as Akt. PKB is a key signaling protein that plays a critical role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PKB activity has been implicated in the development and progression of various diseases, including cancer, diabetes, and neurological disorders. Therefore, MPSPB has the potential to be an effective therapeutic agent for these diseases.
Applications De Recherche Scientifique
- The compound’s pyrazolo[1,5-a]pyrimidine core makes it an interesting candidate for developing fluorescent probes. Researchers have explored its use as a fluorophore due to its tunable photophysical properties and simpler synthetic methodology compared to other fluorogenic compounds . These properties make it valuable for studying intracellular processes, chemosensors, and bioimaging applications.
- Some derivatives of this compound have been evaluated for their inhibitory activity against collagen prolyl 4-hydroxylase (CP4H), an enzyme involved in collagen synthesis. CP4H inhibitors are relevant in the context of fibrosis-related diseases .
- Researchers have explored the design and synthesis of pyrazolo[1,5-a]pyrimidines as potential selective inhibitors of phosphoinositide 3-kinase delta (PI3K δ). These compounds aim to improve selectivity for isoform δ and may have applications in cancer therapy .
- Certain derivatives of this compound exhibit good solid-state emission intensities. For example, 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph), and 4e (4-MeOPh) show promising solid-state emission properties. These findings suggest that proper structural selection can lead to the design of solid-state emitters using this compound .
- The photobleaching performance of these pyrazolo[1,5-a]pyrimidines is noteworthy. When continuously excited, their fluorescence intensities decrease significantly, making them suitable for applications where photostability is crucial .
- Computational studies based on density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have provided insights into the electronic structure of this fluorophore family. Electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities, while electron-withdrawing groups (EWGs) result in lower intensities .
Fluorescent Probes and Imaging Agents
Inhibition of Collagen Prolyl 4-Hydroxylase (CP4H)
Selective PI3K δ Inhibition
Solid-State Emitters and Materials
Photobleaching Performance
Electronic Structure Insights
Propriétés
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14-11-18-20-12-16(13-24(18)22-14)21-19(25)15-5-7-17(8-6-15)28(26,27)23-9-3-2-4-10-23/h5-8,11-13H,2-4,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZEVBBEHMPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.